N1-(3,3-diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-29-21-14-12-20(13-15-21)26-24(28)23(27)25-17-16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMTXCBCOOOTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N1-(3,3-diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with the nucleophile used.
Scientific Research Applications
N1-(3,3-diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structure–Activity Relationships (SAR)
- Adamantyl (e.g., compound 6): Rigid structure increases thermal stability and may influence receptor binding through steric effects . 4-Methoxyphenethyl (compound 17): Shorter alkyl chain reduces steric hindrance, favoring higher synthetic yields (35% vs. 23% for dimer-prone compound 16) .
- Benzyloxy (compound 6): Ether linkage increases polarity, balancing lipophilicity for improved pharmacokinetics . Chlorophenyl (compound 81): Electron-withdrawing Cl improves metabolic stability but may reduce solubility .
Physical and Chemical Properties
- Thermal Stability : Adamantyl-containing oxalamides (e.g., compound 6) exhibit high melting points (>210°C), attributed to rigid structures . The diphenylpropyl group in the target compound likely confers similar stability.
Key Research Findings and Implications
Synthetic Challenges : Bulky N1 substituents (e.g., diphenylpropyl) may reduce yields due to steric hindrance, necessitating optimized coupling conditions .
SAR Trends :
- Methoxy groups enhance solubility and electronic interactions.
- Aromatic N1 substituents (e.g., diphenylpropyl, adamantyl) improve thermal stability but require balancing with polar N2 groups for drug-likeness.
Biological Potential: The target compound’s structure aligns with inhibitors of lipid-metabolizing enzymes (e.g., stearoyl-CoA desaturase), suggesting a plausible mechanism of action .
Biological Activity
N1-(3,3-diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic compound with notable potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The molecular formula of this compound is C25H27NO2. The compound is synthesized through the reaction of 3,3-diphenylpropylamine with 4-methoxyphenyl isocyanate under controlled conditions. This process typically occurs in an inert atmosphere to prevent side reactions and is followed by purification techniques such as recrystallization or chromatography to achieve high purity.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It appears to modulate the activity of enzymes involved in inflammatory processes, potentially inhibiting their function. Studies have shown that this compound can interact with specific molecular targets, influencing cellular signaling pathways that are critical in inflammation and pain management.
The mechanism of action involves the compound binding to specific enzymes or receptors. This interaction may inhibit enzyme activity by occupying the active site or modulating receptor function as an agonist or antagonist. The precise pathways remain under investigation but are believed to involve alterations in cellular signaling that lead to reduced inflammation and pain perception .
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
- In vitro Studies : Laboratory tests have demonstrated its ability to inhibit pro-inflammatory cytokines in cultured cells, suggesting a potential role in treating inflammatory diseases.
- In vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in pain-related behaviors, indicating its efficacy as an analgesic agent.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide | Similar oxalamide structure | Exhibits anti-inflammatory effects but with different potency |
| N-(3,3-diphenylpropyl)-N’-(4-methoxyphenyl)thiourea | Contains a thiourea group | Different reactivity; lesser studied for anti-inflammatory properties |
This table illustrates how structural differences can influence biological activities and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(3,3-diphenylpropyl)-N2-(4-methoxyphenyl)oxalamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling 3,3-diphenylpropylamine and 4-methoxyphenylamine with oxalyl chloride under anhydrous conditions. Key steps include:
- Amine activation : Use oxalyl chloride in dichloromethane at 0–5°C to form the reactive intermediate.
- Coupling : Add the second amine (e.g., 4-methoxyphenylamine) dropwise under nitrogen, followed by room-temperature stirring for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%). Yield optimization requires strict moisture control and stoichiometric balancing .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., diphenylpropyl CH₂ groups at δ 2.8–3.2 ppm, methoxy singlet at δ 3.7 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 455.2) and fragmentation patterns .
- FT-IR : Identifies oxalamide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. How can researchers assess the purity and stability of this compound under different storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity (>98%) and degradation products. Mobile phase: acetonitrile/water (70:30) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze via HPLC and DSC (melting point ~180–185°C) to detect crystallization or decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (F, Cl), electron-donating (methoxy), or bulky (trifluoromethyl) groups at the phenyl rings. Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., cytochrome P450 enzymes). Correlate binding energy (ΔG) with experimental bioactivity .
Q. What in vitro and in vivo models are suitable for investigating the compound’s mechanism of action and therapeutic potential?
- Methodological Answer :
- In Vitro :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., CYP450 4F11) to measure IC₅₀ via fluorescence plate readers .
- Cell-Based Assays : Test antiproliferative effects in cancer lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations via nonlinear regression .
- In Vivo :
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to rodents. Measure plasma concentration via LC-MS/MS to calculate bioavailability and half-life .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar oxalamides?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ data from multiple studies (e.g., PubChem, PubMed) and apply statistical tools (ANOVA) to identify outliers. Consider variables like assay conditions (pH, temperature) or cell line variability .
- Dose-Response Validation : Replicate conflicting studies under standardized protocols (e.g., identical cell passages, reagent batches) to isolate experimental artifacts .
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions (e.g., 100 ns trajectories). Analyze hydrogen bonding (e.g., oxalamide carbonyl with Ser-123) and hydrophobic contacts (diphenyl groups with Leu-89) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents (e.g., methoxy vs. ethoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
